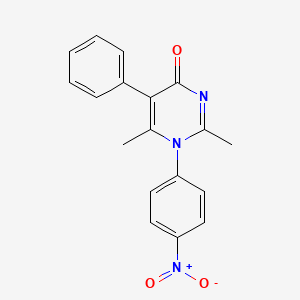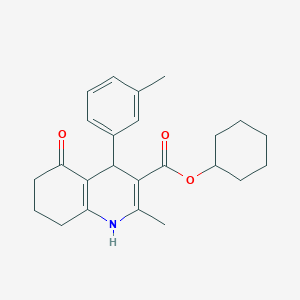
2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone, also known as DMNPPO, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrimidine derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mecanismo De Acción
2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone has been shown to activate the Nrf2-ARE pathway, which is a cellular defense mechanism that protects cells from oxidative stress and inflammation. This compound can also inhibit the production of reactive oxygen species (ROS) and reduce the levels of pro-inflammatory cytokines, which can contribute to neurodegeneration.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. This compound can also increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can protect cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are many potential future directions for research on 2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone, including its use in treating neurodegenerative diseases, studying its effects on other cellular pathways, and optimizing its synthesis and administration methods. This compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent in humans.
In conclusion, this compound is a compound that has shown potential applications in scientific research, particularly in the field of neuroscience. This compound has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions for research. Further studies are needed to determine its optimal dosage and administration methods and its potential as a therapeutic agent in humans.
Métodos De Síntesis
2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone can be synthesized through various methods, including the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate, followed by a cyclization reaction with guanidine carbonate. This method has been optimized to produce high yields of this compound with high purity and has been used in many scientific studies.
Aplicaciones Científicas De Investigación
2,6-dimethyl-1-(4-nitrophenyl)-5-phenyl-4(1H)-pyrimidinone has shown potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have neuroprotective effects and can prevent neuronal cell death in vitro and in vivo. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2,6-dimethyl-1-(4-nitrophenyl)-5-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-12-17(14-6-4-3-5-7-14)18(22)19-13(2)20(12)15-8-10-16(11-9-15)21(23)24/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXYFKKRNFXWSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-bromophenyl)-2-(4-butoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5217205.png)


![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione](/img/structure/B5217238.png)

![N-(3-methylphenyl)-3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanamide](/img/structure/B5217265.png)
![2,4-dichloro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5217272.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5217289.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5217293.png)

![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5217304.png)
![N-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-phenylethanediamide](/img/structure/B5217309.png)
